An In-depth Technical Guide to Quinoxaline-6-carboxylic acid methoxy-methyl-amide: A Compound of Untapped Potential
An In-depth Technical Guide to Quinoxaline-6-carboxylic acid methoxy-methyl-amide: A Compound of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-6-carboxylic acid methoxy-methyl-amide (CAS Number: 875558-38-6) is a synthetic organic compound belonging to the quinoxaline class of heterocyclic compounds. The quinoxaline scaffold is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core chemistry, potential synthesis, and predicted biological significance of this specific derivative. While direct experimental data on Quinoxaline-6-carboxylic acid methoxy-methyl-amide is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from the well-established characteristics of the quinoxaline-6-carboxamide family to provide a predictive framework for researchers. We will explore its synthetic pathways, propose potential mechanisms of action, and identify promising avenues for future investigation in drug discovery and development.
The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry.[5] This designation stems from its ability to interact with a wide range of biological targets with high affinity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. This versatility has led to the development of numerous quinoxaline-containing compounds with diverse therapeutic applications.[1][2][3][4]
Synthesis and Characterization
Synthesis of the Quinoxaline-6-carboxylic acid Precursor
The formation of the quinoxaline ring is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of quinoxaline-6-carboxylic acid, 3,4-diaminobenzoic acid is the logical starting material.
Proposed Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as a mixture of ethanol and water.
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Reagent Addition: To this solution, add an equimolar amount of glyoxal (as a 40% aqueous solution).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, quinoxaline-6-carboxylic acid, is expected to precipitate out of the solution. The solid can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinoxaline-6-carboxylic acid.
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Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Amidation to Quinoxaline-6-carboxylic acid methoxy-methyl-amide
The final step involves the formation of an amide bond between the carboxylic acid group of the quinoxaline core and N,O-dimethylhydroxylamine. This can be achieved using standard peptide coupling reagents.
Proposed Experimental Protocol: Synthesis of Quinoxaline-6-carboxylic acid methoxy-methyl-amide
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Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxaline-6-carboxylic acid in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a base such as diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Amine Addition: To the activated carboxylic acid solution, add N,O-dimethylhydroxylamine hydrochloride. The hydrochloride salt will be neutralized by the excess base in the reaction mixture.
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Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Work-up and Isolation: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product, Quinoxaline-6-carboxylic acid methoxy-methyl-amide, using NMR, MS, and High-Performance Liquid Chromatography (HPLC).
Visualizing the Synthetic Workflow:
Caption: Hypothesized mechanism of kinase inhibition.
Potential in Central Nervous System (CNS) Disorders
Quinoxaline derivatives have shown promise in the treatment of various CNS disorders, including neurodegenerative diseases and psychiatric conditions. [1][6][7][8]A Chinese patent suggests that certain 6-quinoxalinecarboxylic acid amide compounds possess central excitatory effects, indicating potential applications in conditions requiring enhanced alertness or to counteract fatigue. [2]
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Potential Targets in the CNS:
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Receptors: Quinoxalines can modulate the activity of various neurotransmitter receptors.
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Enzymes: Inhibition of enzymes like monoamine oxidase (MAO) is a therapeutic strategy for depression and Parkinson's disease. [8] * Ion Channels: Modulation of ion channel function can impact neuronal excitability.
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Potential as an Antimicrobial Agent
The quinoxaline scaffold is present in several antimicrobial agents. [4][9][10]A study on novel quinoxaline-6-carboxamide derivatives demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria. [9]
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Potential Mechanisms of Antimicrobial Action:
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Enzyme Inhibition: Targeting essential bacterial enzymes.
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DNA Intercalation: The planar aromatic system could potentially intercalate with bacterial DNA, disrupting replication and transcription.
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Future Directions and Research Strategy
Given the promising, albeit predictive, profile of Quinoxaline-6-carboxylic acid methoxy-methyl-amide, a structured research plan is essential to unlock its true potential.
Experimental Workflow for Biological Evaluation:
Caption: A strategic workflow for biological evaluation.
Conclusion
Quinoxaline-6-carboxylic acid methoxy-methyl-amide represents an intriguing yet underexplored molecule within the pharmacologically rich family of quinoxalines. While direct experimental evidence is currently lacking, a comprehensive analysis of related structures strongly suggests its potential as a valuable lead compound in the development of novel therapeutics, particularly in the fields of oncology, CNS disorders, and infectious diseases. The synthetic pathways are well-precedented, and the proposed biological activities provide a solid foundation for future research. This guide serves as a call to the scientific community to further investigate this promising compound and unlock its full therapeutic potential.
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